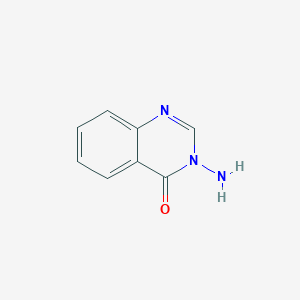

3-Amino-4(3H)-quinazolinone

概要

説明

3-Amino-4(3H)-quinazolinone is a nitrogen-containing heterocyclic compound characterized by a quinazolinone core substituted with an amino group at the 3-position. This structural motif confers unique reactivity and biological activity, making it a valuable scaffold in medicinal and coordination chemistry. The compound’s 3-amino group serves as a versatile site for functionalization, enabling the synthesis of Schiff bases, metal complexes, and acylated/alkylated derivatives . Its derivatives exhibit diverse pharmacological properties, including antiviral, antitumor, and antimicrobial activities, as demonstrated in multiple studies .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4(3H)-quinazolinone typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. One common method is the reaction of anthranilic acid with formamide under reflux conditions, leading to the formation of the quinazolinone ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

化学反応の分析

Pyrimidine Ring Reduction

Hydrogenation of the pyrimidine ring yields 1,2-dihydro derivatives. Catalytic hydrogenation with palladium or platinum oxide under mild conditions achieves selective saturation (Table 1).

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Substituted-4(3H)-quinazolinone | Pd/C, H₂ | 1,2-Dihydro-4(3H)-quinazolinone | 85–92% | |

| 3-Amino-2-methyl derivative | PtO₂, H₂ | 1,2-Dihydro-2-methyl derivative | 78% |

Benzene Ring Reduction

Platinum oxide-mediated hydrogenation reduces the aromatic ring to a cyclohexane moiety, producing octahydroquinazolinones (Table 2).

| Substrate | Catalyst | Product | Diastereomers | Reference |

|---|---|---|---|---|

| Chiral 4(3H)-quinazolinone | PtO₂, H₂ (60 psi) | Octahydro-4(1H)-quinazolinone | 3 |

Double Lithiation

3-Amino-2-methyl-4(3H)-quinazolinone undergoes dual lithiation at N-3 and the 2-methyl group using n-BuLi or LDA (Table 3).

| Base | Position Lithiated | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| n-BuLi (2.2 eq) | N-3, 2-methyl | D₂O | 2-Deuterated derivative | 90% | |

| LDA (2.2 eq) | N-3, 2-ethyl | Cyclohexanone | 2-(1-Hydroxycyclohexyl) derivative | 86% |

Reactions with Electrophiles

The dilithio reagent reacts regioselectively with carbonyl compounds, thiuram disulfides, and alkyl halides (Table 4).

Electrophilic Chlorination

Hydroxy-substituted 4(3H)-quinazolinones undergo chlorination at the 2-position under acidic conditions (Table 5).

Spontaneous Cyclization

The α-carbonyl group in intermediates like 4 (γ-l-glutamyl-l-alanyl-anthranilate) facilitates pH-dependent cyclization to form the 4(3H)-quinazolinone scaffold.

-

Mechanism : The electron-withdrawing α-carbonyl group increases electrophilicity at C-2, enabling nucleophilic attack by N-3 (Fig. 1) .

-

Conditions :

Key Findings

-

Reduction Selectivity : Hydrogenation targets the pyrimidine ring unless harsh conditions (e.g., PtO₂, high pressure) are applied for benzene ring reduction .

-

Lithiation Versatility : The 2-methyl group enhances stability of lithio intermediates, enabling diverse C- and N-functionalization .

-

Chlorination Efficiency : POCl₃-based systems achieve near-quantitative yields for 2-chloro derivatives .

-

Cyclization Drivers : Alkaline conditions and electron-withdrawing groups (e.g., α-ketones) significantly accelerate scaffold formation .

生物活性

3-Amino-4(3H)-quinazolinone is a significant compound within the quinazolinone family, known for its diverse biological activities. Quinazolinones are heterocyclic compounds that have been extensively studied for their pharmacological potential, including antibacterial, antifungal, anticancer, and anticonvulsant properties. This article provides an overview of the biological activities associated with this compound, highlighting key research findings, structure-activity relationships (SAR), and case studies.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications. Studies have demonstrated that substitutions at different positions on the quinazolinone ring can significantly alter its pharmacological properties.

Table 1: Summary of Biological Activities of this compound Derivatives

Antibacterial Activity

Research indicates that this compound and its derivatives exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study found that certain derivatives showed moderate activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 16 to 32 μg/mL . The introduction of methoxy groups in specific positions was shown to diminish antibacterial activity, suggesting a delicate balance in structural modifications that can enhance or reduce efficacy .

Antifungal Activity

The antifungal potential of this compound has also been explored. Derivatives such as 3f and 3j were found to be effective against Candida albicans and Aspergillus niger, with MIC values indicating significant potency . This highlights the compound's versatility in targeting various pathogens.

Anticancer Activity

Numerous studies have reported the anticancer properties of quinazolinone derivatives, including those based on the 3-amino scaffold. A series of synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia . For example, a derivative was shown to induce apoptosis in HCT-116 cells, outperforming standard chemotherapeutic agents like doxorubicin in selectivity towards cancerous cells .

Anticonvulsant Activity

The anticonvulsant effects of quinazolinones are attributed to their interaction with neurotransmitter receptors. Specifically, compounds from this class have been shown to bind to AMPA receptors, which play a critical role in excitatory neurotransmission . This mechanism suggests potential therapeutic applications in treating epilepsy and other seizure disorders.

Case Studies

- Antituberculosis Activity : A study synthesized a series of quinazolinone derivatives linked to triazole moieties, which exhibited enhanced activity against multi-drug resistant Mycobacterium tuberculosis. One compound showed promising results in inhibiting bacterial growth, emphasizing the potential for developing new anti-tuberculosis agents .

- Cytotoxicity Profiling : A comprehensive evaluation of various quinazolinone derivatives revealed that several compounds exhibited strong cytotoxic effects against cancer cells while maintaining low toxicity towards normal cells. This selectivity is crucial for developing safer cancer therapies .

科学的研究の応用

Antibacterial Applications

Recent studies have highlighted the antibacterial potential of 3-amino-4(3H)-quinazolinone derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

- Structure-Activity Relationship (SAR) : A study evaluated 77 variants of the quinazolinone scaffold, identifying promising compounds with potent activity against MRSA. The compounds demonstrated low clearance and high oral bioavailability, indicating their potential as therapeutic agents .

- Anti-Tuberculosis Activity : Compounds linked to 1,2,3-triazole hybrids exhibited significant anti-tuberculosis activity. The addition of triazole fragments was found to enhance the biological efficacy of quinazolinone derivatives .

Anticancer Properties

This compound has shown considerable promise in cancer treatment through various mechanisms.

- Cytotoxic Activity : A series of novel quinazolinone-sulphonamide derivatives were synthesized and tested for cytotoxic activity against several cancer cell lines. All compounds displayed significant anticancer activity while maintaining a safe profile on non-cancerous cells .

- Mechanisms of Action : Some derivatives act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, certain compounds were found to bind effectively to the epidermal growth factor receptor (EGFR), a common target in cancer therapy .

Other Therapeutic Applications

The versatility of this compound extends beyond antibacterial and anticancer properties.

- Antiviral Activity : Quinazolinones have been investigated for their potential as anti-HIV agents. Their ability to interact with viral proteins may inhibit viral replication .

- Anti-inflammatory and Analgesic Effects : Certain derivatives have shown anti-inflammatory properties, suggesting their potential use in treating inflammatory diseases .

Synthetic Methods and Modifications

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and traditional organic synthesis techniques.

Table 1: Synthetic Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Microwave-assisted synthesis | Utilizes microwave irradiation to enhance reaction efficiency and yield | 31–85 |

| Traditional synthesis | Involves conventional heating methods with varying reaction times | Variable |

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

- A study published in Journal of Medicinal Chemistry reported on the development of a new quinazolinone derivative with potent antibacterial activity against MRSA strains .

- Research conducted on quinazolinones linked to triazole hybrids demonstrated enhanced anti-tuberculosis efficacy, providing insights into structural modifications that improve pharmacological profiles .

Q & A

Q. What are the common synthetic methodologies for preparing 3-amino-4(3H)-quinazolinone, and how do reaction conditions influence product yield?

Basic Research Question

this compound is typically synthesized via cyclocondensation reactions. A well-established method involves reacting 4H-3,1-benzoxazin-4-ones with hydrazine hydrate in ethanol under reflux, which yields the target compound through ring expansion . Alternative routes include the use of anthranilic acid derivatives with acyl chlorides or orthoesters in the presence of catalysts like nano-TiO₂ . Reaction conditions such as solvent choice, temperature, and catalyst significantly impact yield. For example, using anhydrous ZnCl₂ as a catalyst improves cyclization efficiency when bulky substituents are present at position 2 of the benzoxazinone precursor .

Basic Research Question

- Antiviral Assays : The half-leaf method evaluates tobacco mosaic virus (TMV) inhibition. Compounds like III-31 ( ) reduce lesion formation by 68% at 500 μg/mL .

- Anti-inflammatory Screening : COX-II inhibition assays (IC₅₀ values) and carrageenan-induced rat paw edema models are standard .

- Anticancer Activity : MTT assays on cell lines (e.g., MCF7) measure IC₅₀, supported by flow cytometry for apoptosis detection .

Q. How should researchers address contradictory data in synthetic yields or biological activities across studies?

Advanced Research Question

Discrepancies often arise from variations in:

- Catalyst Systems : Lewis acids (e.g., Cu(OTf)₂) vs. Brønsted acids (e.g., acetic acid) alter reaction pathways .

- Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic substitutions, while ethanol promotes cyclization .

- Biological Assay Conditions : Differences in cell lines (e.g., MCF7 vs. HeLa) or viral strains (TMV vs. HCV) affect activity . Researchers should replicate protocols precisely and validate results with orthogonal methods (e.g., HPLC for purity, qPCR for gene expression).

Q. What are the applications of this compound in coordination chemistry and materials science?

Advanced Research Question

The NH₂ and carbonyl groups serve as bidentate ligands for metal ions. Examples include:

- Cu(II) Complexes : Square planar geometries with enhanced antimicrobial activity (MIC = 8 μg/mL against S. aureus) .

- Photocurrent Materials : Quinazolinone-Schiff base complexes exhibit red-shifted absorption (λₘₐₓ = 650 nm) due to extended π-conjugation, useful in organic photovoltaics .

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

Advanced Research Question

- Electrochemical Synthesis : Undivided cells with carbon anodes enable solvent-free coupling of 2-aminobenzamide and aldehydes at room temperature, achieving 85% yield .

- Catalyst Recycling : Cobalt(II) chloride (5 mol%) in ethanol-water mixtures reduces waste, with >90% recovery via filtration .

類似化合物との比較

Structural and Functional Differences

The biological and chemical profiles of quinazolinone derivatives are heavily influenced by substitution patterns. Below is a comparative analysis of 3-amino-4(3H)-quinazolinone with key analogues:

Reactivity Comparison

- This compound: The 3-amino group undergoes Schiff base formation with aldehydes (e.g., benzaldehyde derivatives), yielding compounds with antiviral activity (e.g., III-31 inhibits TMV replication) . It also forms stable octahedral or square-planar complexes with Cu(II), Co(II), and Zn(II), enhancing antimicrobial properties .

- 3-Hydroxy-4(3H)-quinazolinone: The 3-OH group participates in hydrogen bonding but lacks the nucleophilicity of NH₂, reducing versatility in synthesis .

特性

IUPAC Name |

3-aminoquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-11-5-10-7-4-2-1-3-6(7)8(11)12/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRJWCFKYOZVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163424 | |

| Record name | 4(3H)-Quinazolinone, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14663-46-8 | |

| Record name | 3-Amino-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14663-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Quinazolinone, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14663-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14663-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Quinazolinone, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4(3H)-quinazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。